5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Description

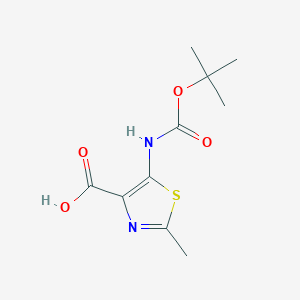

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methyl substituent at position 2, and a carboxylic acid moiety at position 4. The Boc group enhances solubility in organic solvents and facilitates selective deprotection for further functionalization, making the compound valuable in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name |

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBMSPXDXFNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Regiochemical Control

-

α-Haloketone Component : Ethyl 2-chloroacetoacetate serves as the α-haloketone, contributing the methyl group (C2) and carboxylic acid precursor (C4).

-

Thioamide Component : A Boc-protected thioamide (e.g., Boc-NH-C(=S)-NH2) introduces the amino group at C5. The Boc group ensures stability during cyclization.

Reaction conditions from analogous syntheses highlight the use of ethanol as a solvent, sodium carbonate as a base, and temperatures of 60–70°C to facilitate cyclization. For example, a 79% yield was achieved using tetrahydrofuran and N,N-dimethylformamide under similar conditions.

Hydrolysis of Ester to Carboxylic Acid

Post-cyclization, the ethyl ester at C4 is hydrolyzed to the carboxylic acid. Search result details a protocol using NaOH (85 mM) at 50–60°C, achieving 75% yield for a related thiazole-4-carboxylic acid. Acidification with HCl precipitates the product, which is recrystallized from methanol.

Boc Protection of Primary Amine

Introducing the tert-butoxycarbonyl (Boc) group to a pre-formed 5-amino-thiazole intermediate offers an alternative route:

Synthesis of 5-Amino-2-methylthiazole-4-carboxylic Acid

While direct methods for this intermediate are scarce, analogous pathways suggest:

Boc Protection Protocol

The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative procedure from search result involves:

-

Dissolving the amine in dichloromethane.

-

Adding Boc anhydride (1.2 eq) and DMAP (catalytic).

-

Stirring at room temperature for 12–24 hours.

Purification via column chromatography (35–45% ethyl acetate/hexanes) yields the Boc-protected product.

Direct Functionalization of Pre-Protected Thiazoles

Oxidative Carboxylation

A patent method (CN103664819A) describes carboxylation at C4 using chloroacetoacetate derivatives. Adapting this for Boc-protected substrates:

-

Treat 2-((tert-butoxycarbonyl)amino)-5-methylthiazole with oxalyl chloride and DMF to form the acid chloride.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Free amino thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel chemical entities. Its stability under basic conditions makes it particularly useful in multi-step synthetic pathways.

2. Biology

- Enzyme Inhibitors : Research indicates that derivatives of 2-methylthiazole-4-carboxylic acid can act as enzyme inhibitors, particularly against targets like Mycobacterium tuberculosis (M. tuberculosis). For instance, modifications to the thiazole scaffold have shown promising activity against the β-ketoacyl synthase enzyme mtFabH, which is critical in bacterial fatty acid biosynthesis .

3. Medicine

- Drug Development : The compound has been investigated for its potential in drug development, especially as a building block for synthesizing pharmaceutical compounds. Its derivatives have been shown to exhibit antimicrobial properties, making them candidates for new anti-tubercular agents .

4. Industry

- Production of Fine Chemicals : In industrial applications, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is used as a reagent in organic synthesis and the production of fine chemicals.

Case Studies

- Anti-Tubercular Activity : A study identified a series of thiazole derivatives that demonstrated excellent activity against M. tuberculosis H37Rv. One derivative had an MIC of 0.06 µg/ml, showcasing its potential as an anti-tubercular agent .

- Cancer Research Applications : Research has explored thiazole derivatives for their anticancer properties. Compounds derived from this scaffold were tested against various cancer cell lines and showed promising results, indicating their potential as therapeutic agents .

- Synthetic Methodologies : Advances in synthetic methodologies utilizing this compound have been reported, highlighting its role in developing new chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, revealing the free amino group. This allows for selective reactions to occur at the amino site without interference from other functional groups .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key differences between 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid and analogous compounds:

*Calculated based on molecular formula C₁₁H₁₆N₂O₄S.

Reactivity and Functionalization Potential

- Boc Protection/Deprotection: The Boc group in the target compound allows for mild deprotection (e.g., with TFA) to generate a free amine, enabling peptide bond formation . In contrast, unprotected amino analogs (e.g., 5-amino-2-methylthiazole-4-carboxylic acid) lack this versatility .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives exhibit higher lipophilicity, making them suitable for prodrug strategies. However, they require hydrolysis to activate the carboxylic acid .

- Electron-Withdrawing Substituents : Bromine at position 2 (e.g., 2-bromo-4-methylthiazole-5-carboxylic acid) enhances electrophilicity, enabling cross-coupling reactions like Suzuki-Miyaura .

Key Research Findings

- Anticancer Activity : Thiazole derivatives with aryl substituents (e.g., 4-methyl-2-phenylthiazole-5-carboxylic acid) demonstrate potent anticancer activity by inhibiting tubulin polymerization .

- Synthetic Utility : The Boc group in the target compound streamlines solid-phase peptide synthesis (SPPS) by preventing side reactions during amide coupling .

- Comparative Stability : Thiazoles generally exhibit higher aromatic stability than oxazoles or isoxazoles, as seen in thermal degradation studies .

Biological Activity

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in biological applications. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the compound, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₄S |

| Molecular Weight | 229.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The thiazole moiety is crucial for binding to these targets, influencing their activity and potentially modulating various biological processes.

Key Mechanisms:

- Enzyme Inhibition : Compounds with thiazole rings have shown potential as inhibitors of various enzymes, including carbonic anhydrases and proteases.

- Receptor Modulation : The compound may interact with receptors involved in cellular signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity of this compound has been explored in several studies:

- Antitumor Activity : Thiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were shown to possess IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .

- Antimicrobial Properties : Studies have demonstrated that thiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the thiazole ring enhances this activity, making these compounds promising candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some thiazole compounds have been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several thiazole derivatives on human glioblastoma U251 cells. Among the tested compounds, those structurally related to this compound exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent. Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts .

Case Study 2: Antimicrobial Efficacy

In a separate investigation, a series of substituted phenylthiazol-2-amines were synthesized and tested for antimicrobial activity. Compounds structurally similar to this compound showed comparable efficacy to norfloxacin against various pathogens, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of compounds. Key findings include:

- Positioning of Substituents : The placement of functional groups on the thiazole ring can enhance or diminish biological activity.

- Electron-donating vs. Electron-withdrawing Groups : The presence of electron-donating groups generally increases activity by improving binding affinity to target sites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid?

- Methodology : The compound is synthesized via condensation reactions under acidic conditions. For example, refluxing 2-aminothiazole derivatives with 3-formyl-indole carboxylic acid in acetic acid with sodium acetate as a base. The Boc group is introduced early to protect the amino group during subsequent reactions . Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How is the Boc-protected amino group characterized spectroscopically?

- Techniques :

- NMR : Distinct signals for Boc methyl groups (~1.4 ppm in H NMR) and carbonyl carbons (~155 ppm in C NMR).

- IR : Absorption bands at ~1680–1700 cm (Boc carbonyl) and ~3300 cm (N-H stretch post-deprotection).

- Mass Spectrometry : Molecular ion peaks confirming the intact Boc group (e.g., [M+H] with expected m/z) .

Q. What solvents and conditions are optimal for recrystallization?

- Procedure : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid (1:1 v/v) to dissolve the crude product, followed by slow cooling to induce crystallization. This minimizes impurities like unreacted starting materials or deprotected byproducts .

Advanced Research Questions

Q. How can reaction yields be improved while avoiding Boc deprotection?

- Optimization Strategies :

- Stoichiometry : Use 1.1 equivalents of the aldehyde component to drive the reaction to completion .

- Catalysis : Explore mild Lewis acids (e.g., ZnCl) to enhance cyclization without acidic degradation.

- Monitoring : Real-time HPLC or TLC to terminate the reaction at peak yield (~3–5 hours under reflux) .

Q. What computational tools predict the compound’s bioactivity in enzyme inhibition?

- Approach :

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock. The thiazole core and carboxylic acid group often engage in hydrogen bonding with active sites .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with inhibitory potency using datasets from analogous thiazole derivatives .

Q. How are side products like deprotected amines or dimerized species analyzed?

- Analytical Workflow :

- LC-MS : Detect low-abundance impurities (e.g., m/z corresponding to dimeric adducts).

- HPLC-PDA : Resolve overlapping peaks using gradient elution (C18 column, acetonitrile/water + 0.1% TFA).

- Mechanistic Insight : Acidic conditions may hydrolyze Boc groups; neutralization post-reaction reduces this risk .

Key Challenges and Contradictions

- Deprotection Risks : While acetic acid is standard for cyclization, prolonged reflux (>5 hours) may hydrolyze Boc groups. Alternative solvents (e.g., ethanol/water mixtures) are under investigation .

- Bioactivity Variability : Derivatives with 2-methyl substitution show inconsistent enzyme inhibition, suggesting steric effects require further QSAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.